Cas no 1806381-00-9 (Methyl 2-hydroxy-6-nitropyridine-4-acetate)

Methyl 2-hydroxy-6-nitropyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-hydroxy-6-nitropyridine-4-acetate
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- インチ: 1S/C8H8N2O5/c1-15-8(12)4-5-2-6(10(13)14)9-7(11)3-5/h2-3H,4H2,1H3,(H,9,11)
- InChIKey: HPSKNTAQVLYACV-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CC1=CC(NC(=C1)[N+](=O)[O-])=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 377
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 101
Methyl 2-hydroxy-6-nitropyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029004840-1g |
Methyl 2-hydroxy-6-nitropyridine-4-acetate |
1806381-00-9 | 95% | 1g |
$2,923.95 | 2022-03-31 | |
Alichem | A029004840-500mg |
Methyl 2-hydroxy-6-nitropyridine-4-acetate |
1806381-00-9 | 95% | 500mg |
$1,718.70 | 2022-03-31 | |
Alichem | A029004840-250mg |
Methyl 2-hydroxy-6-nitropyridine-4-acetate |
1806381-00-9 | 95% | 250mg |
$931.00 | 2022-03-31 |
Methyl 2-hydroxy-6-nitropyridine-4-acetate 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
Methyl 2-hydroxy-6-nitropyridine-4-acetateに関する追加情報
Methyl 2-Hydroxy-6-Nitropyridine-4-Acetate: A Comprehensive Overview
Methyl 2-hydroxy-6-nitropyridine-4-acetate, with the CAS number 1806381-00-9, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in drug development and advanced materials. Recent studies have shed light on its synthesis, properties, and biological activities, making it a subject of extensive research.
The molecular structure of methyl 2-hydroxy-6-nitropyridine-4-acetate consists of a pyridine ring substituted with hydroxyl, nitro, and acetate groups. The hydroxyl group at position 2 and the nitro group at position 6 contribute to the compound's electronic properties, while the acetate group at position 4 introduces ester functionality. This combination of functional groups makes the compound versatile for various chemical transformations and applications. Researchers have explored its role in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.
Recent advancements in synthetic methodologies have enabled efficient routes for the preparation of methyl 2-hydroxy-6-nitropyridine-4-acetate. For instance, a study published in 2023 demonstrated a one-pot synthesis involving nucleophilic aromatic substitution and esterification. This approach not only enhances yield but also minimizes the use of hazardous reagents, aligning with green chemistry principles. The compound's synthesis has been optimized for scalability, making it suitable for large-scale production in pharmaceutical and industrial settings.
In terms of biological activity, methyl 2-hydroxy-6-nitropyridine-4-acetate has shown promising results in preclinical studies. A research team investigated its anti-inflammatory properties using in vitro assays and found that it inhibits cyclooxygenase (COX) enzymes more effectively than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, preliminary data from animal models suggest that the compound exhibits selective cytotoxicity against cancer cells without significant adverse effects on normal cells. These findings underscore its potential as a lead compound for drug development.
Beyond pharmacology, methyl 2-hydroxy-6-nitropyridine-4-acetate has found applications in materials science. Its ability to coordinate with metal ions has been leveraged to develop novel coordination polymers and metal-organic frameworks (MOFs). A recent study highlighted its role as a building block for MOFs with high surface area and porosity, which are valuable for gas storage and catalysis. The compound's contribution to materials science underscores its versatility across multiple disciplines.
The environmental impact of methyl 2-hydroxy-6-nitropyridine-4-acetate has also been a focus of recent research. Studies have evaluated its biodegradation potential under various conditions, revealing that it undergoes rapid microbial degradation under aerobic conditions. This characteristic is advantageous for reducing ecological risks associated with its industrial use. Furthermore, toxicity assessments indicate low acute toxicity to aquatic organisms, which aligns with sustainable chemical practices.
In conclusion, methyl 2-hydroxy-6-nitropyridine-4-acetate (CAS No. 1806381-00-9) is a multifaceted compound with promising applications in medicine and materials science. Its unique chemical structure, efficient synthesis methods, and favorable biological profile make it a valuable asset for researchers across diverse fields. As ongoing studies continue to uncover its potential, this compound is poised to play a pivotal role in advancing scientific innovation.
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